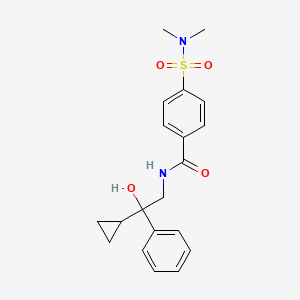

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE

Description

N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)-4-(Dimethylsulfamoyl)Benzamide is a benzamide derivative characterized by a unique structural framework. Its core structure includes a benzamide moiety substituted at the 4-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂), which confers sulfonamide-like properties. While specific physicochemical data (e.g., molecular weight, melting point) are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide or cyclopropyl motifs.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-22(2)27(25,26)18-12-8-15(9-13-18)19(23)21-14-20(24,17-10-11-17)16-6-4-3-5-7-16/h3-9,12-13,17,24H,10-11,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPSLAYXPKFJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps:

Formation of the cyclopropyl-phenylethyl intermediate: This can be achieved through a cyclopropanation reaction of a suitable phenylethyl precursor.

Hydroxylation: The intermediate is then hydroxylated to introduce the hydroxy group.

Sulfamoylation: The hydroxylated intermediate is reacted with N,N-dimethylsulfamoyl chloride to introduce the sulfamoyl group.

Amidation: Finally, the compound is subjected to an amidation reaction with 4-aminobenzamide to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce the sulfamoyl group.

Substitution: The benzamide moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Halogenation can be achieved using halogens like Cl2 or Br2 in the presence of a catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dehydroxylated or desulfamoylated product.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE may have various applications in scientific research:

Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE would depend on its specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or ion channels.

Pathways Involved: It could modulate signaling pathways related to inflammation, pain, or neurotransmission.

Comparison with Similar Compounds

Substituent Analysis

Physicochemical Properties

Key Observations :

- Halogenation : CLOSANTEL’s dihalogenated structure (Cl, I) increases molecular weight and lipophilicity, likely enhancing membrane permeability compared to the target compound’s cyclopropyl and sulfamoyl groups .

- Electron Effects : The nitro group in ’s compound may render it more reactive than the target compound’s dimethylsulfamoyl group, which is typically stable and polar .

CLOSANTEL ()

4-Chloro-N-(4-Methoxy-2-Nitrophenyl)Benzamide ()

Target Compound (Inferred)

- Potential Applications: Sulfonamide-based inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to the dimethylsulfamoyl group.

- Advantages : Cyclopropyl moiety may improve metabolic stability compared to linear alkyl chains in other benzamides.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₂₃N₃O₄S

- Molecular Weight : 391.5 g/mol

- CAS Number : 2034540-24-2

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from simple precursors. Key steps include:

- Formation of the Cyclopropyl Group : This can be achieved through cyclopropanation reactions.

- Hydroxylation : The introduction of the hydroxy group often employs osmium tetroxide or other hydroxylation agents.

- Amidation : The final step involves the formation of the amide bond with dimethylsulfamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The structural components contribute to various interactions:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity.

- π-π Interactions : The phenyl group allows for π-π stacking interactions with aromatic residues in proteins, which may stabilize the binding.

- Conformational Flexibility : The cyclopropyl moiety may influence the overall conformation of the compound, affecting its reactivity and interaction profiles.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has shown effectiveness against various cancer cell lines, indicating its role as a cytotoxic agent. For example:

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and HT-29, outperforming standard treatments like cisplatin in some cases .

The compound's anticancer effects are believed to involve:

- Induction of Apoptosis : Flow cytometric analysis has indicated that treatment with this compound leads to increased sub-G1 cell populations, suggesting apoptosis induction.

- Cell Cycle Arrest : Studies show that it may cause cell cycle arrest at various phases, contributing to its antitumor effects.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-hydroxy-2-phenylethyl)benzamide | Lacks cyclopropyl group | Lower cytotoxicity |

| N-(2-cyclopropyl-2-hydroxyethyl)benzamide | Lacks phenyl group | Altered reactivity |

| N-(2-cyclopropyl-4-methoxybenzamide) | Different substituents | Varies in anticancer efficacy |

Case Studies

Several case studies have documented the biological effects and therapeutic potential of this compound:

-

Study on MDA-MB-231 Cells : A recent study reported that derivatives similar to this compound exhibited IC₅₀ values significantly lower than those for cisplatin, indicating enhanced potency against breast cancer cells .

- Key Findings :

- Induction of apoptosis confirmed via Hoechst staining.

- Enhanced binding affinity to topoisomerase II compared to standard inhibitors.

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.